3-Iodo-1H-pyrazolo[4,3-c]pyridin-4-amine is a heterocyclic compound with the molecular formula and a molecular weight of 260.04 g/mol. It is classified under the pyrazolo[4,3-c]pyridine derivatives, which are of significant interest in medicinal chemistry due to their structural similarity to purine bases. The compound has been identified by the Chemical Abstracts Service with the registry number 1351479-27-0. Its IUPAC name is 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine, and it features an iodine atom at the 3-position of the pyrazolo ring, which contributes to its biological activity and reactivity in chemical synthesis .
The synthesis of 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine typically involves several synthetic strategies that include:
Technical details regarding specific procedures often depend on the starting materials and desired purity levels. For instance, using controlled conditions during halogenation can minimize side reactions and improve yield .
The molecular structure of 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine can be represented by its SMILES notation: NC1=C2C(=CC=N1)N/N=C\2I
. This indicates a bicyclic structure where the pyrazole ring is fused with a pyridine ring.
Key structural data includes:
The mechanism of action for 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine is primarily linked to its interaction with various biological targets, particularly enzymes such as kinases. By binding to active sites on these enzymes, it can inhibit their activity, leading to downstream effects on cellular signaling pathways. This property makes it a valuable candidate in drug discovery and development for diseases such as cancer .
The compound is generally characterized as a solid at room temperature with a purity level often reported at around 95%. It should be stored in a cool and dark place to maintain stability.
Relevant chemical properties include:
3-Iodo-1H-pyrazolo[4,3-c]pyridin-4-amine has several applications in scientific research:
The synthesis of 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine relies on classical heterocyclic condensation strategies. A Huisgen-type indazole synthesis is employed, where hydrazine derivatives condense with electrophilic pyridine precursors. For example, 4-aminopyridine substrates react with hydrazine hydrate under acidic conditions to form the pyrazolo[4,3-c]pyridine core. Subsequent iodination introduces the iodine substituent at C3. This method achieves moderate yields (50–65%) but requires harsh conditions and multi-step purification due to regioisomeric byproducts [6] [8]. A TFA-mediated annulation alternative uses ketopyridine intermediates, enabling direct cyclization with hydrazines. While efficient for core formation, iodination must be performed post-annulation using N-iodosuccinimide (NIS), limiting overall atom economy [8].
Palladium and copper catalysts enable direct C–N bond formation for pyrazolopyridine assembly. Key approaches include:
Table 1: Metal-Catalyzed Methods for Core Assembly
Catalyst System | Reaction Type | Key Intermediate | Yield (%) |
---|---|---|---|
Pd₂(dba)₃/rac-BINAP | Buchwald-Hartwig | 4-Aminopyridine derivative | 70–85 |
Ir(COD)OMe)₂/dtbpy | C–H Borylation | C3-Boronate ester | 60–75 |
Pd(dppf)Cl₂/CuCl | Suzuki Cross-Coupling | Biaryl derivatives | 47–60 |
Regioselective iodination at C3 is critical for functionalization. Two primary methods dominate:
Table 2: Halogenation Methods Comparison
Method | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
Iododediazoniation | NaNO₂/HCl, KI, –5°C | C3 exclusive | 72–80 |
Direct Electrophilic (I₂) | I₂/KOH, DMF, 25°C | C3 preferential | >97 |
Metal-Directed (Cd(II)) | I₂/Cd(OAc)₂, DCM, reflux | C3 selective | 85–90 |
Solvent polarity profoundly impacts iodination efficiency. DMF maximizes electrophilic iodination yields (>97%) by stabilizing charged intermediates, while ethereal solvents like 1,4-dioxane reduce side reactions during workup. Catalyst screening reveals Pd(dppf)Cl₂ optimal for Suzuki functionalization post-iodination, though CuCl additives suppress protodeborylation in N-2 protected analogs [6] [8]. For deacetylations, NaOMe/MeOH in dichloroethane (DCE) co-solvent scales cleanly to multigram quantities (95% yield) [6].
Purification uses silica gel chromatography with ethyl acetate/methanol (9:1) gradients, followed by recrystallization from ethanol/water mixtures. Purity is assessed via HPLC (≥98% area%), with absorption maxima at 282 nm confirming conjugated structure [3] [4]. Characterization includes:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: